2-Iodooxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

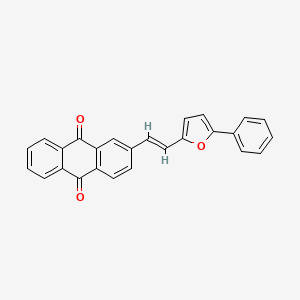

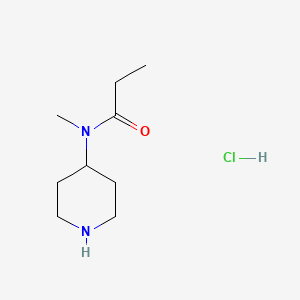

2-Iodooxazole-4-carbonitrile is a chemical compound with the CAS Number: 1379369-69-3 . Its molecular weight is 219.97 and it has a solid physical form . The IUPAC name for this compound is 2-iodo-1,3-oxazole-4-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4HIN2O/c5-4-7-3 (1-6)2-8-4/h2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Microwave-mediated Synthesis

2-Iodooxazole-4-carbonitrile is involved in microwave-mediated and flow chemistries, particularly in the synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitriles. This method highlights the potential for creating diverse structures by attaching distinct heterocycles to the central oxazole core, underlining its significance in synthetic chemistry and the development of various molecular frameworks (Spencer et al., 2012).

Anticancer Activities

In the realm of medicinal chemistry, 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a class of compounds synthesized from this compound, have shown promising anticancer activities. This is evidenced by their inhibitory effects against a variety of cancer cell lines, with particular efficacy against leukemia cell lines, highlighting their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).

Synthesis of Complex Molecules

This compound serves as a precursor in the synthesis of complex molecules, such as 2-alkyl substituted oxazoles, through methods like Suzuki cross-coupling reaction. This showcases its role in facilitating the generation of structurally diverse and potentially bioactive compounds (Zhang et al., 2013).

Green Chemistry Applications

The compound is involved in green chemistry applications, as demonstrated by its role in the efficient, solvent-free synthesis of benzo[b][1,4]thiazine-4-carbonitrile. This highlights its contribution to the development of environmentally friendly chemical processes (Balwe et al., 2016).

In the Study of Molecular Structures

This compound is used in the study of molecular structures and reactions, such as in the research on the microwave spectra of related compounds, illustrating its utility in enhancing our understanding of molecular dynamics and structural properties (Sakaizumi et al., 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Wirkmechanismus

Mode of Action

It is known that oxazole derivatives, which 2-iodooxazole-4-carbonitrile is a part of, have a wide range of pharmacological applications . They can interact with various enzymes and receptors via numerous non-covalent interactions .

Biochemical Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of a compound .

Eigenschaften

IUPAC Name |

2-iodo-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HIN2O/c5-4-7-3(1-6)2-8-4/h2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCDZQSLWKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentyl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2463507.png)

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2463511.png)

![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)